molecular formula C8H16ClNO3 B2495439 methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride CAS No. 1955473-67-2

methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride

Cat. No.: B2495439
CAS No.: 1955473-67-2
M. Wt: 209.67
InChI Key: WCRYVLPZSRADTC-PACXSXMQSA-N
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Description

Methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride typically involves the following steps:

    Formation of the cyclopropylamine: This can be achieved through the reaction of cyclopropylamine with appropriate starting materials under controlled conditions.

    Hydroxylation: Introduction of the hydroxyl group at the desired position using suitable oxidizing agents.

    Esterification: The hydroxylated intermediate is then esterified with methanol to form the methyl ester.

    Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to ensure precise control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate: The non-hydrochloride form of the compound.

    Cyclopropylamine derivatives: Compounds with similar cyclopropylamine moieties.

    Hydroxybutanoate esters: Compounds with similar ester and hydroxyl functionalities.

Uniqueness

Methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl (2S,3R)-2-(cyclopropylamino)-3-hydroxybutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-5(10)7(8(11)12-2)9-6-3-4-6;/h5-7,9-10H,3-4H2,1-2H3;1H/t5-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRYVLPZSRADTC-PACXSXMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC1CC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)NC1CC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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